molecular formula C20H21F3N2O3 B2631520 [2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate CAS No. 878074-49-8

[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate

Cat. No.: B2631520
CAS No.: 878074-49-8
M. Wt: 394.394
InChI Key: ANERFKVYPIFQGR-UHFFFAOYSA-N
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Description

[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate is a complex organic compound characterized by its unique structure, which includes a cyanocyclohexyl group, a trifluoromethylphenyl group, and an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate typically involves multiple steps:

  • Formation of the Cyanocyclohexyl Intermediate

      Starting Material: Cyclohexanone.

      Reagents: Sodium cyanide and a suitable solvent such as ethanol.

      Conditions: The reaction is carried out under reflux conditions to form 1-cyanocyclohexanol, which is then dehydrated to form 1-cyanocyclohexene.

  • Amination

      Reagents: Methylamine.

      Conditions: The 1-cyanocyclohexene is reacted with methylamine under controlled temperature to form the methylamino derivative.

  • Esterification

      Reagents: 3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid and a coupling agent such as dicyclohexylcarbodiimide (DCC).

      Conditions: The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature to form the ester linkage.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic medium.

      Products: Oxidation of the methylamino group can lead to the formation of corresponding oximes or nitriles.

  • Reduction

      Reagents: Lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran.

      Products: Reduction of the ester group can yield the corresponding alcohol.

  • Substitution

      Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.

      Conditions: Typically performed under reflux conditions.

      Products: Substitution reactions can introduce halogen atoms into the aromatic ring or the aliphatic chain.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Halogenating Agents: Thionyl chloride, phosphorus tribromide.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound has potential as an inhibitor of certain enzymes due to its structural similarity to natural substrates.

Medicine

    Drug Development: Its bioactive properties make it a candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry

    Materials Science: The compound’s unique structure allows it to be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which [2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyanocyclohexyl group can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    [2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] (E)-3-[4-(fluoromethyl)phenyl]prop-2-enoate: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.

    [2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] (E)-3-[4-(methyl)phenyl]prop-2-enoate: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in [2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets, making it more effective in its applications compared to similar compounds.

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O3/c1-25(19(14-24)11-3-2-4-12-19)17(26)13-28-18(27)10-7-15-5-8-16(9-6-15)20(21,22)23/h5-10H,2-4,11-13H2,1H3/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANERFKVYPIFQGR-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)COC(=O)C=CC1=CC=C(C=C1)C(F)(F)F)C2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=O)COC(=O)/C=C/C1=CC=C(C=C1)C(F)(F)F)C2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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